2,3-Dihydroxybutanedioic acid, commonly known as tartaric acid, is a naturally occurring organic compound with the molecular formula . It is a dicarboxylic acid that plays a significant role in various biological and chemical processes. This compound is primarily sourced from grapes and other fruits, making it widely utilized in food and pharmaceutical industries. Tartaric acid exists in several stereoisomeric forms, including L-tartaric acid, D-tartaric acid, and meso-tartaric acid, each with unique properties and applications.
Tartaric acid can be classified into three main stereoisomers:
The compound is primarily extracted from the byproducts of wine fermentation, specifically from the lees, which contain potassium bitartrate. The extraction process involves neutralizing these byproducts with calcium hydroxide to produce calcium tartrate, which is then treated with sulfuric acid to yield free tartaric acid .
The synthesis of 2,3-dihydroxybutanedioic acid can be accomplished through various methods:
The molecular structure of 2,3-dihydroxybutanedioic acid consists of two carboxyl groups (-COOH) and two hydroxyl groups (-OH) attached to a four-carbon backbone. Its structural formula can be represented as:
Tartaric acid participates in several important chemical reactions:
The mechanism of action of tartaric acid primarily involves its role as a chelating agent and an organic acid in biochemical processes:
These properties make tartaric acid suitable for various applications in food chemistry and pharmaceuticals.
Tartaric acid has numerous applications across different fields:
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